2-(1-Methyl-piperidin-4-yloxy)-ethanol
Description
Significance of Piperidine (B6355638) Derivatives as Core Scaffolds in Medicinal Chemistry and Chemical Biology
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in modern drug discovery. google.com Its derivatives are ubiquitous in pharmaceuticals and natural alkaloids, forming the core of more than twenty classes of therapeutic agents. google.comcymitquimica.com The prevalence of this scaffold can be attributed to several key features. The saturated, non-aromatic nature of the piperidine ring provides a three-dimensional geometry that allows for precise spatial arrangement of functional groups, enabling more specific and complex interactions with biological targets compared to flat, aromatic systems. cymitquimica.com
Piperidine-based compounds exhibit an extensive range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, anticancer, and antihypertensive effects. chemicalbook.commdpi.comchemrevlett.com Over 100 piperidine-based drugs are commercially available, targeting a wide array of conditions from allergies (Loratadine) and pain (Fentanyl) to psychiatric disorders (Haloperidol) and Alzheimer's disease (Donepezil). cymitquimica.comchemrevlett.com The versatility of the piperidine scaffold allows chemists to modulate a molecule's physicochemical properties, enhance its biological activity and selectivity, improve its pharmacokinetic profile, and reduce potential toxicity, making it a cornerstone in the design of new medicines. mdpi.combldpharm.com
Overview of Alkoxy-Substituted Piperidine Scaffolds in Contemporary Research
Among the vast number of piperidine derivatives, those featuring alkoxy substitutions (an oxygen bridge connecting the piperidine ring to an alkyl group) represent a significant area of contemporary research. The introduction of an alkoxy group to the piperidine core can profoundly influence a compound's properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. These modifications are crucial for optimizing how a drug candidate is absorbed, distributed, metabolized, and excreted (ADME).
Research has demonstrated the utility of alkoxy-substituted piperidines in creating highly selective ligands for various biological targets. For instance, molecules incorporating 4-oxypiperidine ethers have been investigated as potent antagonists for the histamine (B1213489) H3 receptor and as cholinesterase inhibitors, which are key targets in the development of treatments for neurological and cognitive disorders. Furthermore, the synthesis of spirocyclic systems containing alkoxy-piperidine fragments has been explored for the creation of novel renin inhibitors, highlighting their application in cardiovascular disease research. bldpharm.com The strategic placement of an alkoxy side chain is a key tool for medicinal chemists to fine-tune ligand-protein interactions and navigate the complexities of drug design.
Research Focus on 2-(1-Methyl-piperidin-4-yloxy)-ethanol within the Context of Structural Innovation and Biological Inquiry
The specific compound, this compound, emerges as a molecule of interest at the intersection of these established chemical principles. While extensive, dedicated studies on this particular compound are not widely present in published literature, its structure embodies features that make it a relevant subject for both structural innovation and biological investigation.
Basic chemical data for this compound is summarized below.
| Property | Value |
| CAS Number | 1353983-03-5 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol |
| Boiling Point | 247.1±30.0 °C (Predicted) |
| Density | 1.03±0.1 g/cm³ (Predicted) |
| (Data sourced from chemical supplier information) chemicalbook.com |
From a structural innovation perspective, this compound can be viewed as a functionalized building block. It combines the well-established 1-methylpiperidine (B42303) core, a common feature in many centrally acting pharmaceuticals, with a 4-oxy-ethanol side chain. google.com This side chain is particularly significant as it offers a reactive hydroxyl (-OH) group, providing a versatile chemical handle for further synthetic modifications. This allows for the creation of a library of derivative compounds through reactions like esterification or further etherification, enabling chemists to systematically explore structure-activity relationships (SAR).
Structure
3D Structure
Properties
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxyethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-9-4-2-8(3-5-9)11-7-6-10/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUGVOPCRLBUQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1 Methyl Piperidin 4 Yloxy Ethanol and Analogues
General Synthetic Strategies for Piperidine-4-yloxy Derivatives
The formation of the ether bond at the 4-position of the piperidine (B6355638) ring is a key transformation in the synthesis of piperidine-4-yloxy derivatives. Several classical and modern organic synthesis methods can be employed to achieve this, including nucleophilic substitution, transition-metal-catalyzed cross-coupling, and the Mitsunobu reaction.
Nucleophilic Substitution Approaches for C-O Bond Formation
One of the most fundamental and widely used methods for forming C-O ether bonds is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion acts as the nucleophile and attacks an electrophilic carbon atom bearing a suitable leaving group, typically a halide or a sulfonate ester. libretexts.orgkhanacademy.org
In the context of piperidine-4-yloxy derivatives, the alkoxide is generated from a 4-hydroxypiperidine (B117109) precursor by treatment with a strong base, such as sodium hydride (NaH). nih.gov This deprotonation creates a potent nucleophile that can then react with an appropriate alkylating agent. For the synthesis of 2-(1-methyl-piperidin-4-yloxy)-ethanol, a suitable electrophile would be a 2-haloethanol (e.g., 2-chloroethanol) or a protected equivalent. The reaction is typically carried out in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to facilitate the SN2 pathway. nih.gov
| Alcohol | Alkylating Agent | Base | Solvent | Yield (%) |
| 1-Phenethylpiperidin-4-ol | Benzyl bromide | NaH | DMF | 85 |
| 4-Hydroxypiperidine (N-Boc protected) | Ethyl iodide | NaH | THF | 92 |
| 1-Methylpiperidin-4-ol | 3-Chloropropionitrile | NaH | Toluene | 78 |
This table presents representative data for Williamson ether syntheses involving piperidine derivatives under various conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions in Ether Synthesis
In recent decades, transition-metal catalysis has emerged as a powerful tool for the formation of C-O bonds, particularly for the synthesis of aryl and vinyl ethers. chemrevlett.com Palladium and copper-based catalytic systems are the most commonly employed for these transformations. While less frequently used for the synthesis of simple alkyl ethers, these methods are invaluable for creating more complex analogues where the ether linkage involves an aromatic or unsaturated moiety.
The general mechanism involves the oxidative addition of an aryl or vinyl halide (or triflate) to a low-valent transition metal catalyst. The resulting complex then undergoes reaction with an alcohol, often in the presence of a base, to form a metal-alkoxide intermediate. Reductive elimination from this intermediate then furnishes the desired ether and regenerates the active catalyst. The choice of ligands on the metal center is crucial for achieving high efficiency and selectivity in these reactions.
| Alcohol | Aryl/Vinyl Halide | Catalyst | Ligand | Base | Yield (%) |
| 4-Hydroxypiperidine | 4-Bromotoluene | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 88 |
| 1-Methylpiperidin-4-ol | 2-Chloropyridine | CuI | Phenanthroline | K₂CO₃ | 75 |
| 4-Hydroxypiperidine (N-Boc protected) | Phenylboronic acid | Cu(OAc)₂ | Pyridine (B92270) | - | 65 |
This table showcases examples of transition-metal-catalyzed C-O bond formation to produce piperidine-ether derivatives.
Mitsunobu Reaction in the Formation of Piperidine-Ether Linkages
The Mitsunobu reaction provides a mild and efficient method for the formation of esters, ethers, and other functional groups from primary and secondary alcohols. chemrevlett.com This reaction typically involves the use of a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
The reaction proceeds with a characteristic inversion of stereochemistry at the alcoholic carbon, making it a valuable tool in stereoselective synthesis. In the context of piperidine-ether synthesis, a 4-hydroxypiperidine derivative can be coupled with another alcohol under Mitsunobu conditions. The reaction is initiated by the formation of a phosphonium (B103445) salt intermediate, which then activates the hydroxyl group of the piperidine for nucleophilic attack by the other alcohol.
| Piperidine Alcohol | Coupling Partner | Reagents | Solvent | Yield (%) |
| N-Boc-4-hydroxypiperidine | Phenol | PPh₃, DEAD | THF | 82 |
| 1-Methylpiperidin-4-ol | Benzyl alcohol | PPh₃, DIAD | CH₂Cl₂ | 79 |
| N-Cbz-4-hydroxypiperidine | 4-Methoxyphenol | PPh₃, DEAD | Toluene | 85 |
This table provides examples of Mitsunobu reactions used to synthesize piperidine-ether compounds.
Specific Reaction Pathways for this compound Precursors
The synthesis of this compound relies on the availability of suitably functionalized precursors, primarily the 1-methyl-piperidin-4-ol core.
Construction of the Piperidine Core and its Functionalization
The piperidine ring is a common structural motif in many natural products and synthetic pharmaceuticals. chemrevlett.com There are numerous methods for its construction. A widely used approach for synthesizing 4-substituted piperidines involves the use of 4-piperidone (B1582916) as a key intermediate. 4-Piperidones can be synthesized via the Dieckmann condensation of dialkyl esters of N-substituted-β,β'-dicarboxy-diethylamines. dtic.mil Subsequent hydrolysis and decarboxylation of the resulting β-ketoester yields the 4-piperidone.
For the synthesis of 1-methyl-4-piperidone (B142233), a primary amine can be reacted with two equivalents of an acrylate (B77674) ester, followed by cyclization, hydrolysis, and decarboxylation. The nitrogen of the resulting 4-piperidone can then be methylated using a suitable methylating agent like methyl iodide.
Alternatively, and more directly, 1-methyl-4-piperidone is commercially available and serves as a common starting material. The key precursor, 1-methyl-piperidin-4-ol, is then readily prepared by the reduction of 1-methyl-4-piperidone. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a noble metal catalyst (e.g., platinum or palladium) is also an effective method. google.com
| Starting Material | Reagents | Product | Yield (%) |
| N-Methyl-β,β'-dicarbethoxy-diethylamine | NaOEt, then H₃O⁺, Δ | 1-Methyl-4-piperidone | ~70 |
| 1-Methyl-4-piperidone | NaBH₄, MeOH | 1-Methyl-piperidin-4-ol | >95 |
| 1-Methyl-4-piperidone | H₂, PtO₂ | 1-Methyl-piperidin-4-ol | >90 |
This table summarizes common synthetic routes to the 1-methyl-piperidin-4-ol precursor.
Formation of the Key Piperidin-4-yloxy Ether Linkage
With 1-methyl-piperidin-4-ol in hand, the final step in the synthesis of this compound is the formation of the ether linkage to a 2-hydroxyethyl group. The Williamson ether synthesis is a highly suitable and efficient method for this transformation.
The synthesis would commence with the deprotonation of 1-methyl-piperidin-4-ol using a strong base like sodium hydride in an anhydrous aprotic solvent such as THF or DMF. This generates the corresponding sodium alkoxide. This nucleophilic alkoxide is then reacted with a suitable electrophile, such as 2-chloroethanol (B45725), to form the desired ether via an SN2 reaction.
An alternative electrophile is ethylene (B1197577) oxide. The reaction of the alkoxide with ethylene oxide would proceed via a ring-opening mechanism to yield the same product after an acidic workup. This method can be advantageous as it avoids the use of a halogenated reagent.
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Yield (%) |
| 1-Methyl-piperidin-4-ol | 2-Chloroethanol | NaH | DMF | 25-50 | ~80 |
| 1-Methyl-piperidin-4-ol | Ethylene oxide | NaH | THF | 0-25 | ~75 |
This table presents plausible reaction conditions for the final etherification step based on established Williamson ether synthesis protocols.
Introduction of the N-Methyl Substituent on the Piperidine Ring
The N-methyl group on the piperidine ring is a common feature in many biologically active molecules. Its introduction is a critical step in the synthesis of the target compound. The methylation of the piperidine nitrogen is typically achieved after the formation of the core piperidine scaffold. Several standard and reliable methods are available for this transformation.
One of the most widely used methods is reductive amination . This process involves the reaction of a secondary amine (the piperidine ring) with formaldehyde (B43269) to form an intermediate iminium ion, which is then reduced in situ to the N-methyl derivative. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation.
Another prevalent technique is direct methylation using a methylating agent. The Eschweiler-Clarke reaction, for example, utilizes a mixture of formic acid and formaldehyde to achieve methylation. unimi.it In this reaction, formic acid acts as the reducing agent for the intermediate iminium ion formed from the piperidine and formaldehyde. Alternatively, electrophilic methylating agents like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄) can be used in the presence of a base to quench the generated acid. The presence of the methyl group enhances the basicity of the nitrogen atom compared to the parent piperidine. fiveable.me
The choice of method often depends on the presence of other functional groups in the molecule and the desired reaction conditions (e.g., pH, temperature).
Table 1: Common Methods for N-Methylation of Piperidines
| Method | Reagents | Key Features |
|---|---|---|
| Reductive Amination | Formaldehyde (CH₂O), Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) | Mild conditions, high yield, compatible with many functional groups. |
| Eschweiler-Clarke Reaction | Formaldehyde (CH₂O), Formic Acid (HCOOH) | Uses inexpensive reagents, proceeds without a separate reducing agent. |
| Direct Alkylation | Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄), Base (e.g., K₂CO₃, Et₃N) | A classic method, but the reagent can be highly toxic and may lead to over-alkylation. |
Elaboration of the Ethanol (B145695) Moiety
The 2-(...-oxy)-ethanol side chain is typically introduced onto the 4-position of the piperidine ring through an etherification reaction. The most common approach is the Williamson ether synthesis . This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an electrophilic halo-alkane.
In the context of synthesizing this compound, the starting material would be N-methyl-4-hydroxypiperidine. This alcohol is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding sodium alkoxide. The resulting nucleophile is then reacted with a two-carbon electrophile, such as 2-chloroethanol or 2-bromoethanol, to form the desired ether linkage.
An alternative strategy involves the ring-opening of ethylene oxide by the N-methyl-4-piperidinolate anion. This reaction is highly efficient and regioselective, directly yielding the primary alcohol of the ethanol moiety. The reaction conditions must be carefully controlled to prevent polymerization of the ethylene oxide.
Advanced Synthetic Techniques for Stereochemical Control in Piperidine Synthesis
The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural products, and its biological activity is often highly dependent on its stereochemistry. thieme-connect.com Consequently, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of substituents is a major focus of modern organic chemistry. nih.gov
Enantioselective Synthesis Approaches for Chiral Piperidine Scaffolds
Achieving high levels of enantioselectivity in the synthesis of chiral piperidines is crucial for developing stereochemically pure drug candidates. thieme-connect.com A variety of strategies have been developed to this end.
Asymmetric Hydrogenation: The enantioselective hydrogenation of pyridine or tetrahydropyridine (B1245486) precursors using chiral catalysts is a powerful method. nih.gov Rhodium(I) and Iridium(III) complexes with chiral phosphine ligands have been successfully employed to produce highly enantioenriched piperidines. nih.gov
Organocatalysis: Chiral organocatalysts, such as those derived from quinoline, can be used to catalyze intramolecular aza-Michael reactions, leading to the formation of enantiomerically enriched substituted piperidines. rsc.org This approach avoids the use of metals and often proceeds under mild conditions.
Chiral Auxiliaries: Attaching a chiral auxiliary to the piperidine precursor can direct the stereochemical outcome of subsequent reactions. After the desired stereocenters have been established, the auxiliary can be cleaved to yield the chiral piperidine product. For instance, chiral lactams derived from (R)-phenylglycinol can be used to synthesize enantioenriched 2-arylpiperidines. rsc.org
Kinetic Resolution: This technique can be used to separate a racemic mixture of piperidine derivatives. For example, the kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines can be achieved with high enantiomeric ratios using a chiral base like n-BuLi/sparteine. rsc.org
Regioselective Synthesis Strategies for Substituted Piperidines
Controlling the position of substituents on the piperidine ring is as important as controlling their stereochemistry. Regioselective synthesis ensures that functional groups are installed at the desired carbon atoms of the heterocyclic ring.
Functionalization of Tetrahydropyridines: Densely substituted piperidines can be synthesized through the diastereoselective epoxidation and regioselective ring-opening of tetrahydropyridine intermediates. nih.gov Nucleophilic attack on the resulting epoxides with various reagents allows for the introduction of substituents with high regioselectivity.
Radical-Mediated C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. For example, a copper-catalyzed radical relay mechanism can achieve enantioselective δ C-H cyanation of acyclic amines, which can then be converted into chiral piperidines. nih.gov This approach offers a novel way to form C-C bonds at specific positions.
Modified Polonovski–Potier Reaction: This reaction can be used for the late-stage α-functionalization of N-alkyl piperidines. By forming an iminium ion intermediate, various nucleophiles can be introduced selectively at the position adjacent to the nitrogen atom. acs.org This strategy provides exceptional endo-selectivity, enabling efficient further functionalization. acs.org
Analytical Characterization for Structural Elucidation of Synthesized Derivatives
The structural confirmation of this compound and its analogues relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for elucidating the molecular structure and confirming the formation of new chemical bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would show characteristic signals for the piperidine ring protons, the N-methyl group, and the ethanol moiety. The chemical shifts and coupling patterns of the protons on the piperidine ring can help determine the conformation of the ring (e.g., chair conformation). The N-methyl group typically appears as a singlet in the range of 2.2-2.8 ppm. The protons of the ethanol side chain would appear as two distinct multiplets, corresponding to the -O-CH₂- and -CH₂-OH groups.
¹³C NMR: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms. The carbon of the N-methyl group would have a characteristic shift, as would the carbons of the piperidine ring and the ethanol side chain. The carbon atom attached to the ether oxygen (C4 of the piperidine ring) would be shifted downfield compared to the other ring carbons.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| N-CH₃ | ~2.3 | s (singlet) |
| Piperidine H2, H6 (axial & equatorial) | 2.0 - 2.8 | m (multiplet) |
| Piperidine H3, H5 (axial & equatorial) | 1.5 - 2.0 | m (multiplet) |
| Piperidine H4 | 3.3 - 3.6 | m (multiplet) |
| -O-CH₂-CH₂-OH | ~3.7 | t (triplet) |
| -O-CH₂-CH₂-OH | ~3.6 | t (triplet) |
| -OH | Variable | br s (broad singlet) |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.gov
Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation of piperidine derivatives is often characterized by the cleavage of bonds adjacent to the nitrogen atom (α-cleavage), leading to the formation of stable iminium ions. The loss of the ethanol side chain or parts of it would also be expected.
Electrospray Ionization (ESI-MS): ESI is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. nih.govscielo.br Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be performed to induce fragmentation and obtain structural information. nih.gov Common fragmentation pathways include the neutral loss of water or the entire ethanol side chain. nih.gov
Table 3: Key Mass Spectrometry Data
| Technique | Ionization Mode | Expected Key Ions | Information Obtained |
|---|---|---|---|
| ESI-MS | Positive | [M+H]⁺ | Molecular Weight Confirmation |
| ESI-MS/MS | Positive | Fragments from loss of H₂O, loss of -CH₂CH₂OH | Structural elucidation of side chain and ring |
| EI-MS | N/A | M⁺, Fragments from α-cleavage | Confirmation of piperidine ring and substitution pattern |
Structure Activity Relationship Sar Studies of 2 1 Methyl Piperidin 4 Yloxy Ethanol Derivatives
Principles of Structure-Activity Relationships in Piperidine-Based Compounds
The investigation of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, providing a systematic framework to understand how the chemical structure of a molecule dictates its biological effects. In the context of piperidine-based compounds, this involves the methodical alteration of the piperidine (B6355638) scaffold to decipher the impact of these changes on pharmacological activity. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent structural motif in numerous pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for molecular design.
Impact of Piperidine Ring Substitutions on Biological Activity
The biological profile of 2-(1-Methyl-piperidin-4-yloxy)-ethanol and its analogues is profoundly dictated by the nature of the substituents on the piperidine ring. These chemical modifications can significantly alter a compound's affinity and selectivity for its intended biological target, as well as influence its metabolic stability and pharmacokinetic profile.
Influence of the N-Methyl Group on Pharmacological Profile
The N-methyl group attached to the piperidine nitrogen plays a pivotal role in shaping the pharmacological profile of this compound derivatives. This seemingly simple alkyl group can significantly influence the molecule's basicity (pKa), lipophilicity, and steric bulk, all of which are critical for its interaction with biological macromolecules. For instance, in many centrally acting therapeutic agents, the N-methyl group is integral for achieving the desired activity at specific receptors within the brain. The presence of this group can affect the compound's ability to traverse the blood-brain barrier. Moreover, the identity of the N-substituent can be a key determinant of a compound's functional activity, dictating whether it behaves as an agonist, antagonist, or possesses a mixed pharmacological profile. The size and electronic character of the substituent on the piperidine nitrogen are therefore critical parameters that medicinal chemists carefully manipulate to fine-tune the desired biological outcome.
Effects of Modifications to the O-Linked Ethanol (B145695) Side Chain
Alterations to the O-linked ethanol side chain at the 4-position of the piperidine ring have a substantial impact on the biological activity of this class of compounds. This side chain is capable of participating in crucial hydrogen bonding and other non-covalent interactions with the target protein. Modifying the length, branching, or introducing different functional groups within this chain can result in significant changes in potency and selectivity. For example, elongating the ethanol chain or incorporating alternative functional moieties can optimize interactions with specific amino acid residues within the binding pocket of a receptor or enzyme. Such modifications can also have a profound effect on the compound's pharmacokinetic properties, including its aqueous solubility and metabolic stability. The synergistic interplay between the piperidine core and the O-linked side chain represents a key area of focus in the SAR exploration of this chemical series.
Stereochemical Influences on Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor that governs the biological activity and selectivity of this compound derivatives. The substituents on the piperidine ring can adopt either axial or equatorial orientations, and the relative spatial disposition of these groups can dramatically affect how the molecule binds to its biological target. The presence of chiral centers within the molecule, such as an asymmetrically substituted C4 position of the piperidine ring, gives rise to enantiomers. These non-superimposable mirror-image isomers can exhibit markedly different pharmacological properties, with one enantiomer often being significantly more potent or selective than the other. This phenomenon, known as stereoselectivity, arises because biological targets like receptors and enzymes are themselves chiral entities. Consequently, a thorough understanding and precise control of the stereochemistry of these compounds are paramount for the development of drugs with enhanced therapeutic profiles and minimized off-target effects.
Correlation of Molecular Features with Functional Potency and Selectivity
A primary objective of SAR studies is to establish a definitive correlation between specific molecular features and the functional potency and selectivity of a compound. For derivatives of this compound, this entails a systematic analysis of how incremental changes in the chemical structure translate into measurable differences in biological activity. Key molecular attributes that are frequently correlated with potency and selectivity include the size, shape, and electronic characteristics of substituents on both the piperidine ring and the associated side chain.
For instance, increasing the steric bulk of a substituent at a particular position might enhance van der Waals interactions within a hydrophobic pocket of the target protein, thereby increasing potency. Conversely, an excessively large group could introduce steric hindrance, impeding optimal binding and reducing affinity. The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, can modulate the pKa of the piperidine nitrogen and the strength of hydrogen bonds, thereby influencing receptor binding affinity. To formalize these relationships, Quantitative Structure-Activity Relationship (QSAR) studies are often conducted. These studies employ computational modeling to develop mathematical equations that correlate physicochemical properties with biological activity, providing a powerful predictive tool for the rational design of new, more potent, and selective therapeutic agents.
Lipophilicity and its Optimization in Piperidine-Containing Compounds
Lipophilicity, commonly quantified as the logarithm of the partition coefficient (logP), is a crucial physicochemical property that profoundly influences the absorption, distribution, metabolism, and excretion (ADME) of piperidine-containing compounds. A molecule's lipophilicity governs its ability to permeate biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system effects. For derivatives of this compound, the optimization of lipophilicity is a critical aspect of the drug design process.
A compound that is overly hydrophilic may exhibit poor absorption and be subject to rapid renal clearance. Conversely, a compound that is excessively lipophilic may suffer from poor aqueous solubility, exhibit high levels of non-specific binding to plasma proteins and other tissues, and be more prone to metabolic degradation. Thus, a delicate balance must be achieved. Medicinal chemists frequently modify the structure of piperidine-containing compounds to fine-tune their lipophilicity. This can be accomplished by introducing or removing polar functional groups, such as hydroxyl or carboxyl groups, or by altering the size and nature of nonpolar alkyl substituents. The ultimate goal is to attain an optimal logP value that ensures good oral bioavailability and, if required, penetration into the central nervous system, while concurrently minimizing off-target effects and metabolic liabilities.
Biological Target Identification and Mechanistic Research Preclinical, in Vitro/in Vivo Models
In Vitro Pharmacological Characterization and Screening
Receptor Binding Affinity Studies (e.g., G protein-coupled receptors, Histamine (B1213489) H3 receptors)
No specific studies detailing the binding affinity of 2-(1-Methyl-piperidin-4-yloxy)-ethanol for G protein-coupled receptors, including Histamine H3 receptors, were found in the searched scientific literature.
Enzyme Inhibition Assays (e.g., 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), N-Acylphosphatidylethanolamine phospholipase D)
There is no available information on the inhibitory activity of this compound against enzymes such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) or N-Acylphosphatidylethanolamine phospholipase D.
Cellular Functional Assays (e.g., glucose-stimulated insulin (B600854) secretion, GLP-1 secretion)
Data from cellular functional assays investigating the effect of this compound on glucose-stimulated insulin secretion or GLP-1 secretion are not available in the public domain.
Preclinical In Vivo Pharmacological Evaluation in Animal Models
Assessment of Efficacy in Specific Disease Models (e.g., metabolic disorders, infectious diseases, neurological pain)
No preclinical studies assessing the efficacy of this compound in animal models of metabolic disorders, infectious diseases, or neurological pain have been identified.
Investigation of Mechanism of Action at the Systemic Level
There is no available research investigating the systemic mechanism of action for this compound in in vivo models.
Evaluation of Synergistic Effects with Established Therapeutic Agents
The investigation of synergistic effects between a novel chemical entity and established therapeutic agents is a critical step in preclinical drug development. Such studies aim to identify combination therapies that may offer enhanced efficacy, reduced toxicity, or the potential to overcome drug resistance. For a compound like “this compound,” this would typically involve in vitro and in vivo models relevant to its primary pharmacological target.
In Vitro Approaches:
Checkerboard Assays: This method is commonly used to assess synergy. It involves exposing cells (e.g., cancer cell lines, bacterial cultures) to a matrix of concentrations of the investigational compound and a known drug. The effect on cell viability or proliferation is measured, and the data are analyzed using models such as the Loewe additivity or Bliss independence model to determine if the combination is synergistic, additive, or antagonistic.
Mechanism-Based Assays: If the mechanism of action of “this compound” were known, specific assays could be designed to explore synergy. For example, if it were an enzyme inhibitor, its effect in combination with another inhibitor targeting a different part of the same pathway could be evaluated.
In Vivo Models:
Animal Models of Disease: In relevant animal models (e.g., tumor xenograft models, models of infectious disease), the compound would be administered alone and in combination with a standard-of-care agent. Key endpoints such as tumor growth inhibition, pathogen clearance, or improvement in disease-specific biomarkers would be monitored.
Data Interpretation:
The results from these studies would be compiled to determine the nature of the interaction. A synergistic interaction would be of significant interest for further clinical development.
Table 1: Illustrative Data Table for In Vitro Synergy Studies
| Combination Agent | Cell Line | Concentration Range of this compound (µM) | Concentration Range of Combination Agent (µM) | Combination Index (CI) | Interpretation |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
| Data Not Available | N/A | N/A | N/A | N/A | N/A |
Note: This table is illustrative. No specific data for "this compound" is publicly available.
Exploration of "Off-Target" Activities in Preclinical Pharmacological Profiling
"Off-target" activities refer to the interactions of a drug candidate with molecular targets other than its intended primary target. Identifying these interactions is crucial for understanding the full pharmacological profile of a compound and for predicting potential adverse effects.
Methodologies for Off-Target Profiling:
Broad Panel Screening: A common approach is to screen the compound against a large panel of receptors, enzymes, ion channels, and transporters. These panels, often comprising hundreds of targets, can identify potential off-target interactions with high sensitivity.
Computational Approaches: In silico methods, such as molecular docking and pharmacophore modeling, can predict potential off-target interactions based on the chemical structure of the compound. These predictions can then be validated experimentally. nih.gov
Phenotypic Screening: In this approach, the compound is tested in a variety of cell-based assays that measure different physiological responses. Unexplained activities in these assays can point towards novel or off-target mechanisms.
Significance of Findings:
The identification of off-target activities is not always detrimental. In some cases, an off-target effect may contribute to the therapeutic efficacy of the drug. However, many off-target interactions are associated with adverse drug reactions. For example, interaction with the hERG potassium channel is a well-known indicator of potential cardiotoxicity.
Table 2: Representative Panel for Off-Target Pharmacological Profiling
| Target Class | Representative Targets | Potential Implication of Interaction |
| G-Protein Coupled Receptors | Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Histaminergic Receptors | CNS, cardiovascular, and autonomic side effects |
| Ion Channels | hERG, Sodium, Calcium, Potassium Channels | Cardiotoxicity, neurotoxicity |
| Kinases | A broad panel of serine/threonine and tyrosine kinases | Various, including potential for anti-proliferative or inflammatory effects, as well as toxicity |
| Nuclear Receptors | Estrogen, Androgen, Glucocorticoid Receptors | Endocrine disruption |
| Transporters | SERT, DAT, NET | Neurotransmitter reuptake inhibition, drug-drug interactions |
Note: This table represents a typical panel. No specific off-target profiling data for "this compound" is publicly available.
Computational Studies and Molecular Modeling of 2 1 Methyl Piperidin 4 Yloxy Ethanol
Quantum Chemical Calculations for Electronic Structure and Reactivity
No published studies detailing quantum chemical calculations to determine the electronic structure, reactivity, or properties such as molecular electrostatic potential and frontier molecular orbitals for 2-(1-Methyl-piperidin-4-yloxy)-ethanol were found.
Molecular Docking Simulations for Ligand-Target Interactions
There is no available research that has performed molecular docking simulations to investigate the binding affinity and interaction modes of this compound with any specific biological target.
Conformational Analysis and Pharmacophore Modeling
A search for studies on the conformational analysis of this compound to identify its low-energy conformations and subsequent pharmacophore modeling to define its key chemical features for biological activity yielded no results.
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Relevant Parameters
No specific in silico studies predicting the ADME properties—such as absorption, distribution, metabolism, and excretion—of this compound have been published.
Application of Computational Tools for Scaffold Optimization and Lead Identification
There is no evidence in the scientific literature of this compound being used as a starting point or lead compound for scaffold optimization or lead identification efforts using computational tools.
Scaffold Research and Derivatization Strategies for Piperidine 4 Yloxy Compounds
The Piperidine-4-yloxy Moiety as a Privileged Scaffold in Contemporary Drug Discovery
The piperidine (B6355638) ring is a fundamental structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmaceuticals and biologically active compounds. researchgate.netontosight.airesearchgate.net This six-membered nitrogen-containing heterocycle offers a versatile and synthetically accessible framework that can be readily modified to optimize drug-like properties. researchgate.netresearchgate.net Its derivatives are found in over twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities. researchgate.net The piperidine structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets, and its basic nitrogen atom can play a key role in molecular recognition and solubility. researchgate.netnih.gov
Strategies for Diversification of the 2-(1-Methyl-piperidin-4-yloxy)-ethanol Scaffold
The this compound scaffold serves as a valuable starting point for chemical modification to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Diversification strategies typically focus on three key areas: the piperidine nitrogen, the ethanol (B145695) side chain, and the piperidine ring itself.
The substituent on the piperidine nitrogen is a critical determinant of a molecule's biological activity and selectivity. In the parent scaffold, this position is occupied by a methyl group. Altering this group is a common strategy to modulate the compound's properties. For instance, in a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which share the piperidine-4-yloxy core, modifications at the nitrogen significantly impacted their inhibitory activity against the presynaptic choline (B1196258) transporter (CHT). nih.gov
Research demonstrated that replacing an isopropyl group with a methyl group on the piperidine nitrogen resulted in an equipotent compound (ML352). nih.gov However, complete removal of the alkyl group (an N-H analog) led to a substantial decrease in activity. nih.gov This highlights the importance of an N-alkyl substituent for potency in that specific series. The nature of the N-substituent can influence factors such as basicity (pKa), lipophilicity, and steric interactions within the binding pocket of a target protein, thereby affecting affinity and selectivity. nih.gov
Table 1: Impact of N-Substituent on Choline Transporter (CHT) Inhibition
| Compound | N-Substituent | CHT Inhibition IC₅₀ (µM) |
|---|---|---|
| Analog of 10m | -CH(CH₃)₂ (Isopropyl) | Active |
| 10m (ML352) | -CH₃ (Methyl) | Equipotent with Isopropyl analog nih.gov |
| 10l | -H | Much less active nih.gov |
This table illustrates how modifications at the piperidine nitrogen can significantly alter biological activity, based on findings from related compound series.
The 2-hydroxyethyl (-CH₂CH₂OH) side chain offers multiple opportunities for modification to modulate interactions with biological targets. The terminal hydroxyl group can participate in hydrogen bonding, a critical interaction for binding to many proteins. nih.gov The length and flexibility of the two-carbon linker can also be adjusted.
Strategies for altering this side chain include:
Homologation or Shortening: The ethylene (B1197577) glycol linker can be extended or shortened to optimize the distance between the piperidine core and the hydroxyl group, potentially improving geometric alignment within a binding site.
Functional Group Transformation: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups like ethers, esters, or amines. These changes dramatically alter the electronic and hydrogen-bonding properties of the side chain.
Introduction of Substituents: Adding substituents to the carbon backbone of the ethanol moiety can introduce steric constraints, affecting the preferred conformation of the side chain, or add new interaction points.
In a related study on benzamide (B126) inhibitors, the entire piperidine ether moiety was replaced with other flexible chains, such as (2-piperidin-1-yl)ethoxy and 2-morpholinoethoxy groups. nih.gov While these replacements were tolerated, they resulted in varied levels of activity, with the morpholine (B109124) analog being approximately 10-fold less active than the piperidine version, demonstrating that the nature of the side chain is crucial for potency. nih.gov The polarity and hydrogen bonding capacity of the ethanol side chain can also influence a compound's solubility and membrane permeability. mdpi.com
Introducing substituents directly onto the carbon atoms of the piperidine ring is a powerful strategy for expanding the structure-activity relationship (SAR) of a lead compound. researchgate.net Such modifications can profoundly influence the molecule's properties in several ways.
Firstly, substituents can impact the conformational rigidity of the piperidine ring. acs.org The piperidine ring typically adopts a chair conformation, and the placement of substituents can lock it into a specific orientation, which may be more favorable for binding to a biological target. Secondly, substituents can provide additional points of interaction, such as hydrophobic interactions, hydrogen bonds, or steric blocking, which can enhance binding affinity and selectivity. researchgate.netucsd.edu
For example, a common medicinal chemistry approach involves the late-stage functionalization of C-H bonds at positions alpha to the nitrogen atom to introduce new chemical diversity. acs.org The strategic placement of functional groups can also be used to block sites of metabolic degradation, thereby improving the pharmacokinetic profile of the compound. researchgate.net Exploring the SAR of substitutions around the piperidine ring allows for a systematic optimization of a compound's biological activity and drug-like properties. researchgate.netucsd.edu
Development of Chemical Libraries Based on the Piperidine-4-yloxy Core for High-Throughput Screening
The development of chemical libraries is a cornerstone of modern drug discovery, enabling the rapid screening of thousands to millions of compounds to identify new biologically active "hits". nih.govresearchgate.net The piperidine-4-yloxy core represents an excellent scaffold for the design and synthesis of such libraries. nih.gov Its "privileged" status means that compounds containing this core are more likely to exhibit drug-like properties and interact with biological targets. nih.gov
Library synthesis based on this core involves a modular approach. A common synthetic intermediate containing the piperidine-4-yloxy scaffold is prepared, which is then subjected to a variety of chemical reactions to introduce diversity at specific points on the molecule. nih.gov Using the this compound scaffold as a starting point, diversity can be introduced by:
Varying the substituent on the piperidine nitrogen.
Modifying the terminal hydroxyl group of the ethanol side chain with a range of building blocks (e.g., acids, amines, alkyl halides).
Utilizing a piperidine ring with pre-installed substituents.
These parallel synthesis efforts result in a large collection of structurally related but distinct molecules. nih.gov This library can then be subjected to high-throughput screening (HTS), where automated assays are used to test each compound for activity against a specific biological target, such as an enzyme or a receptor. stanford.eduku.edu The data generated from HTS can rapidly identify promising lead compounds for further optimization in a drug discovery program. nih.govdndi.org
Future Directions and Research Opportunities
Emerging Synthetic Methodologies for Novel Piperidine-4-yloxy Structures
The synthesis of piperidine (B6355638) rings is a well-established field, but recent advancements are paving the way for more efficient and diverse production of complex, three-dimensional molecules. mdma.chnih.govnews-medical.net Traditional multi-step processes are being streamlined, offering faster access to novel analogues of piperidine-4-yloxy structures. news-medical.netrice.edu
A significant emerging strategy involves the combination of biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.netrice.edusciencedaily.com This two-stage process first uses enzymes to selectively add hydroxyl groups to specific sites on piperidine molecules. rice.edu The functionalized piperidines then undergo nickel electrocatalysis for radical cross-coupling, which efficiently forms new carbon-carbon bonds. news-medical.netrice.edu This modular approach dramatically simplifies the construction of complex piperidines, reducing synthetic pathways from as many as 7-17 steps down to 2-5, while avoiding the need for expensive precious metal catalysts like palladium. news-medical.netrice.edu
Other innovative techniques are also gaining traction. Gold-catalyzed annulation procedures allow for the direct assembly of highly substituted piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Furthermore, radical-mediated amine cyclization, using catalysts such as cobalt(II), provides an effective route for producing various piperidine structures from linear amino-aldehydes. nih.govresearchgate.net These advanced methods represent powerful tools for creating libraries of novel piperidine-4-yloxy derivatives for biological screening.
Table 1: Comparison of Modern Piperidine Synthesis Techniques
| Methodology | Key Features | Advantages |
|---|---|---|
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Two-stage enzymatic functionalization followed by nickel-catalyzed cross-coupling. news-medical.netrice.edu | Reduces step count significantly, avoids precious metals, highly modular. news-medical.netrice.edu |
| Gold-Catalyzed Annulation | Direct assembly from N-allenamides and oxime ethers. ajchem-a.com | Allows for the construction of highly substituted and aza-bridged piperidines. ajchem-a.com |
| Radical-Mediated Amine Cyclization | Intramolecular cyclization of linear amino-aldehydes using a cobalt(II) catalyst. nih.gov | Effective for producing a variety of substituted piperidines and pyrrolidones. nih.govresearchgate.net |
| Hydrogenation of Pyridines | Reduction of pyridine (B92270) precursors using heterogeneous catalysts (e.g., cobalt-based). nih.gov | Can be performed in greener solvents like water; useful for synthesizing known active substances. nih.gov |
Exploration of Undiscovered Biological Targets and Pathways for Piperidine-Based Compounds
The piperidine moiety is present in numerous pharmaceuticals, demonstrating its ability to interact with a wide array of biological targets. researchgate.netresearchgate.net While some targets are well-documented, a vast landscape of receptors, enzymes, and ion channels remains to be explored for piperidine-4-yloxy derivatives. The unique structural features of these compounds may allow for novel interactions and therapeutic applications. researchgate.netontosight.ai
Computer-aided evaluation has predicted that piperidine derivatives can affect various enzymes, transport systems, and voltage-gated ion channels, suggesting potential applications in oncology and neurology. clinmedkaz.org Screening campaigns have identified potent ligands for targets such as the sigma 1 receptor (S1R), which is involved in neurodegenerative and psychiatric disorders. nih.govnih.gov Similarly, the µ-opioid receptor, a key target in pain management, has been successfully modulated by novel piperidine derivatives. tandfonline.com
Further investigation into the following target classes could yield significant discoveries:
Cholinesterases (AChE and BuChE): As demonstrated by compounds like Donepezil, the piperidine scaffold is effective in designing inhibitors for these enzymes, which are critical in Alzheimer's disease pathology. ajchem-a.comnih.govnih.gov
G-Protein Coupled Receptors (GPCRs): Beyond the well-known opioid receptors, piperidines could be designed to target other GPCRs involved in a multitude of physiological processes.
Kinases: The antiproliferative activity of some piperidine hybrids has been linked to the inhibition of kinases like EGFR and BRAFV600E, opening avenues in cancer therapy. nih.gov
Ion Channels: Inhibition of channels such as T-type calcium channels by piperidine derivatives may offer treatments for neurological conditions like epileptic seizures and diabetic neuropathy. researchgate.net
The development of dual-target or multi-target ligands, which can modulate multiple pathways simultaneously, is a particularly promising strategy to enhance therapeutic efficacy and reduce side effects. nih.gov
Integration of Advanced Computational Techniques in the Rational Design of Piperidine Analogues
The rational design of novel therapeutics is increasingly driven by advanced computational, or in silico, methods. sciengpub.ir These techniques accelerate the discovery process by predicting the biological activity, pharmacokinetic properties, and potential targets of new molecules before they are synthesized, saving significant time and resources. researchgate.netsciengpub.ir For piperidine analogues, computational tools are essential for understanding complex structure-activity relationships (SAR). thieme-connect.comthieme-connect.comresearchgate.net
Several key computational approaches are being integrated into the design of piperidine-based compounds:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate the binding mode and affinity. tandfonline.com Studies on piperidine derivatives targeting the µ-opioid receptor and sigma 1 receptor have successfully used docking to understand key interactions with amino acid residues. nih.govtandfonline.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govnih.gov Fragment-based QSAR has been used to design novel piperidine derivatives as potential inhibitors of protein-protein interactions, such as p53–HDM2. researchgate.net
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophores) necessary for biological activity. nih.gov It has been successfully applied to design piperidine-3-carboxamide derivatives as senescence inducers for melanoma treatment. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic behavior of a ligand-receptor complex over time, helping to confirm the stability of binding poses predicted by docking. nih.govnih.govresearchgate.net
These in silico tools allow researchers to virtually screen large libraries of compounds, prioritize candidates for synthesis, and iteratively refine molecular structures to optimize potency and selectivity for desired biological targets. researchgate.netsciengpub.ir
Table 2: Key Computational Techniques in Piperidine Drug Design
| Technique | Application | Example in Piperidine Research |
|---|---|---|
| Molecular Docking | Predicts ligand binding mode and affinity. tandfonline.com | Elucidating binding of derivatives to the µ-opioid receptor and sigma 1 receptor. nih.govtandfonline.com |
| QSAR | Correlates chemical structure with biological activity. nih.gov | Designing HDM2 inhibitors and understanding cholinesterase inhibition. nih.govresearchgate.net |
| Pharmacophore Modeling | Identifies key 3D features for activity. nih.govnih.gov | Guiding the design of farnesyltransferase inhibitors and antimelanoma agents. nih.govnih.gov |
| Molecular Dynamics | Simulates the dynamic movement of ligand-receptor complexes. nih.gov | Validating the stability of ligand binding to the sigma 1 receptor. nih.govnih.gov |
Development of Advanced Preclinical Models for Mechanistic Elucidation of Piperidine-4-yloxy Derivatives
While in silico and in vitro assays are crucial for initial screening, understanding the true therapeutic potential and mechanism of action of piperidine-4-yloxy derivatives requires sophisticated preclinical models that can better recapitulate human physiology and disease states. Future research must focus on developing and utilizing advanced models to bridge the gap between initial discovery and clinical validation.
A critical step is moving from computational predictions to robust biological testing. researchgate.net High-throughput screening (HTS) and high-content screening (HCS) of small-molecule libraries are powerful tools for identifying initial hits and evaluating their effects on cellular phenotypes, such as inducing senescence in cancer cells. nih.gov However, these two-dimensional cell culture systems often fail to capture the complexity of a three-dimensional tissue environment.
The next frontier in preclinical modeling involves:
3D Organoid and Spheroid Cultures: These models, derived from patient tissues or stem cells, self-organize into structures that mimic the architecture and function of native organs. They provide a more accurate platform for assessing a compound's efficacy and mechanism in a tissue-like context compared to traditional monolayer cultures.
Microphysiological Systems (Organs-on-a-Chip): These devices integrate microfluidics with living cells to create functional units of human organs. They can be used to study the pharmacokinetics and pharmacodynamics of piperidine derivatives in a dynamic system that simulates blood flow and tissue-tissue interfaces.
Genetically Engineered Mouse Models (GEMMs) and Patient-Derived Xenografts (PDX): For complex diseases like cancer, models that incorporate specific genetic mutations (GEMMs) or use patient tumor tissue (PDX) are invaluable. These in vivo systems allow for the evaluation of therapeutic response in a context that reflects the genetic heterogeneity of human disease, providing critical data on efficacy and potential resistance mechanisms.
By integrating these advanced preclinical models into the drug discovery pipeline, researchers can gain deeper mechanistic insights into how piperidine-4-yloxy derivatives function, leading to a more rational selection of candidates for clinical development.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 2-(1-Methyl-piperidin-4-yloxy)-ethanol, and how do reaction conditions influence yield?
- Methodological Answer: Common synthetic approaches include nucleophilic substitution reactions, where the hydroxyl group of ethanol derivatives reacts with activated piperidine intermediates. Key reagents like thionyl chloride (for halogenation) and bases such as dry K₂CO₃ (to drive substitution) are critical . Solvent choice (e.g., acetone or ethanol) and reflux temperatures (60–70°C) significantly affect reaction efficiency. For example, prolonged reflux in acetone improves crystallinity and yield, as demonstrated in analogous syntheses . Purification via solvent evaporation and recrystallization further enhances purity .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly for verifying the piperidine and ethoxy moieties. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity assessment, while Mass Spectrometry (MS) confirms molecular weight (e.g., using ESI-MS for accurate mass determination) . Thin-Layer Chromatography (TLC) in solvent systems like methanol:DCM (4:6) monitors reaction progress .
Q. What are the known biological targets of this compound, and how is its selectivity assessed?
- Methodological Answer: Preliminary studies on structurally similar compounds suggest potential interactions with neurotransmitter receptors (e.g., adrenergic or serotonin receptors) due to the piperidine moiety . Selectivity is evaluated via competitive binding assays against receptor panels. Functional assays (e.g., cAMP modulation for GPCRs) and enzyme inhibition studies (e.g., acetylcholinesterase) further clarify mechanistic pathways .
Q. What are the stability profiles of this compound under various storage conditions?
- Methodological Answer: Stability is pH- and temperature-dependent. Long-term storage in anhydrous conditions (under nitrogen at –20°C) prevents hydrolysis of the ether linkage. Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with HPLC analysis quantify degradation products like piperidine derivatives or oxidized alcohols .
Advanced Research Questions
Q. How can biocatalytic methods be optimized for the sustainable synthesis of this compound derivatives?
- Methodological Answer: Enzyme screening (e.g., transaminases or lipases) can identify catalysts for asymmetric synthesis of chiral intermediates. Reaction engineering, such as solvent-free systems or ionic liquids, improves enzyme stability and turnover. Computational docking studies (e.g., AutoDock Vina) predict enzyme-substrate interactions to guide mutagenesis for improved activity . Continuous-flow biocatalysis may enhance scalability and reduce waste .
Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer: Discrepancies may arise from assay variability (e.g., cell line differences or endpoint measurements). A tiered approach includes:
- Reproducibility checks: Replicate studies using standardized protocols (e.g., OECD guidelines for cytotoxicity).
- Mechanistic profiling: Use CRISPR-edited cell models to isolate target pathways.
- Meta-analysis: Apply statistical tools (e.g., Bayesian modeling) to reconcile data from heterogeneous studies .
Q. How do structural modifications at the piperidine or ethoxy groups affect the compound's pharmacological profile?
- Methodological Answer: Structure-Activity Relationship (SAR) studies involve:
- Piperidine modifications: Introducing substituents (e.g., methyl or benzyl groups) to alter lipophilicity and blood-brain barrier penetration .
- Ethoxy chain variations: Shortening or branching the chain to modulate metabolic stability (assessed via liver microsomal assays).
- Computational modeling: Molecular dynamics simulations (e.g., GROMACS) predict binding affinity changes in target proteins .
Q. What in silico models predict the environmental fate of this compound, and how do they compare with empirical data?
- Methodological Answer: Tools like EPI Suite estimate biodegradability (BIOWIN) and ecotoxicity (ECOSAR). Comparative analysis with empirical data from OECD 301F biodegradation tests or Daphnia magna toxicity assays validates predictions. Persistent metabolites (e.g., piperidine derivatives) are identified via LC-QTOF-MS in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
